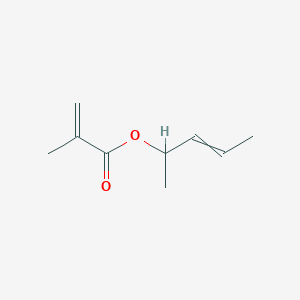

Pent-3-en-2-yl 2-methylprop-2-enoate

Descripción

Pent-3-en-2-yl 2-methylprop-2-enoate is an unsaturated ester characterized by a pent-3-en-2-yl group esterified with 2-methylprop-2-enoate (methacrylate). This compound is of interest in atmospheric and combustion chemistry due to its role as an intermediate in hydrocarbon oxidation processes. Pent-3-en-2-yl radicals, generated via allylic hydrogen abstraction from pent-2-ene, react with oxygen to form oxygenated derivatives, including this ester . Its reactivity is critical in understanding the degradation pathways of alkenes in surrogate fuels and gasoline components .

Propiedades

Número CAS |

194089-52-6 |

|---|---|

Fórmula molecular |

C9H14O2 |

Peso molecular |

154.21 g/mol |

Nombre IUPAC |

pent-3-en-2-yl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H14O2/c1-5-6-8(4)11-9(10)7(2)3/h5-6,8H,2H2,1,3-4H3 |

Clave InChI |

SFSOZIRLFWBKOO-UHFFFAOYSA-N |

SMILES canónico |

CC=CC(C)OC(=O)C(=C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Methyl 2-Methylprop-2-enoate (Methyl Methacrylate, MMA)

- Structure : Simplest methacrylate ester, lacking the unsaturated pentenyl group.

- Applications : Widely used in polymer production (e.g., PMMA plastics) and adhesives .

- Safety : Occupational exposure limits (OELs) vary by region:

4-[Methyl(perfluoropentylsulfonyl)amino]butyl 2-Methylprop-2-enoate

- Structure : Fluorinated derivative with a perfluorinated sulfonamide chain attached to the methacrylate group .

- Applications : Used in specialty materials requiring chemical resistance and hydrophobicity (e.g., coatings for electronics) .

- Unique Properties: Fluorination enhances thermal stability and reduces surface energy compared to non-fluorinated analogues.

Methyl 3-Phenylprop-2-enoate (Methyl Cinnamate)

- Structure: Aromatic ester with a phenyl substituent on the propenoate group .

- Applications : Flavoring agent (FEMA 2698), fragrance component, and intermediate in organic synthesis .

- Physical Properties : Higher molecular weight (162.19 g/mol) and lower volatility compared to aliphatic methacrylates.

Physicochemical and Functional Differences

Table 1: Comparative Properties of Pent-3-en-2-yl 2-Methylprop-2-enoate and Analogues

Reactivity and Environmental Impact

- Pent-3-en-2-yl 2-Methylprop-2-enoate: Reacts with O₂ via barrierless recombination pathways, forming oxygenated products critical in combustion modeling . Microcanonical rate coefficients calculated using RRKM theory and inverse Laplace transform (ILT) methods .

- Methyl Methacrylate : Undergoes rapid polymerization under radical initiation, posing explosion risks in industrial settings .

- Fluorinated Methacrylate : Environmental persistence due to C-F bonds; subject to regulatory scrutiny under PFAS regulations .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.